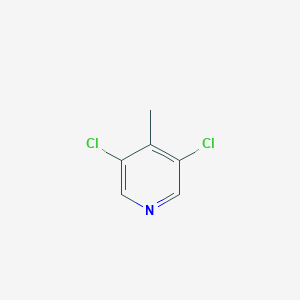

3,5-Dichloro-4-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHYECGRNFZJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449543 | |

| Record name | 3,5-Dichloro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100868-46-0 | |

| Record name | 3,5-Dichloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100868-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dichloro-4-methylpyridine. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. The document details the compound's structure, physical and chemical characteristics, synthesis protocols, and its role as an intermediate in the synthesis of agrochemicals and pharmaceuticals. A key highlight of this guide is the exploration of the potential involvement of substituted pyridines in biological signaling pathways, specifically the neuregulin-1/ErbB4 pathway, offering insights for future research and drug design.

Chemical and Physical Properties

This compound, also known as 3,5-Dichloro-4-picoline, is a halogenated pyridine derivative. Its core structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a methyl group at position 4.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.01 g/mol | [1] |

| CAS Number | 100868-46-0 | [1] |

| Appearance | Off-white to brown crystalline powder | [2] |

| Melting Point | 49 °C | [3] |

| Boiling Point | 125-127 °C @ 74 Torr | [3] |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | [3] |

| Solubility | Limited solubility in water. Soluble in methanol. | [4][5] |

| Purity | ≥ 97% (GC) | [2] |

| Storage | 0-8°C | [2] |

Spectroscopic Data

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show two signals: a singlet for the methyl protons and a singlet for the two equivalent aromatic protons on the pyridine ring.

-

Methyl Protons (C4-CH₃): Expected around δ 2.3-2.5 ppm.

-

Aromatic Protons (C2-H, C6-H): Expected around δ 8.3-8.5 ppm.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show four distinct signals corresponding to the different carbon environments in the molecule.

-

Methyl Carbon (C4-CH₃): Expected around δ 18-22 ppm.

-

C4: Expected around δ 140-145 ppm.

-

C3, C5: Expected around δ 130-135 ppm.

-

C2, C6: Expected around δ 150-155 ppm.

2.3. FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic peaks for C-H, C=N, and C-Cl bonds.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Synthesis of this compound

A common method for the synthesis of this compound involves the directed ortho-lithiation of 3,5-dichloropyridine followed by methylation.[3]

3.1. Experimental Protocol [3]

Materials:

-

3,5-Dichloropyridine

-

Diisopropylamine

-

Dry Tetrahydrofuran (THF)

-

n-Butyl lithium (n-BuLi) in hexane

-

Iodomethane

-

Diethyl ether

-

Water

-

Sodium sulphate

Procedure:

-

Dissolve diisopropylamine (500 mmol) in dry THF (500 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -10°C using an appropriate cooling bath.

-

Add n-butyl lithium (525 mmol) dropwise to the stirred solution, maintaining the temperature at -10°C.

-

After the addition is complete, stir the solution for 30 minutes at -10°C.

-

Cool the reaction mixture to -20°C.

-

In a separate flask, dissolve 3,5-dichloropyridine (450 mmol) in THF (200 mL).

-

Add the 3,5-dichloropyridine solution dropwise to the reaction mixture, maintaining the temperature at -20°C.

-

Stir the solution at -10°C for 30 minutes.

-

Cool the reaction mixture to -70°C.

-

In a separate flask, dissolve iodomethane (1.6 mol) in THF (100 mL).

-

Add the iodomethane solution dropwise to the reaction mixture at -70°C.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by the slow addition of water (100 mL).

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulphate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from aqueous ethanol, followed by a second recrystallization from hexane to yield this compound as a white solid.

3.2. Synthesis Workflow Diagram

References

An In-Depth Technical Guide to 3,5-Dichloro-4-methylpyridine (CAS No. 100868-46-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dichloro-4-methylpyridine, a pivotal heterocyclic intermediate with the CAS number 100868-46-0. This document consolidates essential information for researchers, scientists, and professionals in drug development and agrochemical synthesis. It covers the physicochemical properties, a detailed experimental protocol for its synthesis, and its significant applications as a versatile building block in the creation of complex bioactive molecules. The information is presented to facilitate its use in laboratory and industrial settings, emphasizing its reactivity and potential for developing novel compounds.

Introduction

This compound, also known as 3,5-dichloro-4-picoline, is a chlorinated pyridine derivative that serves as a crucial intermediate in organic synthesis.[1][2] Its unique molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, imparts specific reactivity that makes it a valuable precursor in the synthesis of a wide range of specialty chemicals.[2] This guide aims to provide an in-depth technical resource on this compound, focusing on its synthesis, properties, and applications in the pharmaceutical and agrochemical industries.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 100868-46-0 | [4] |

| Molecular Formula | C₆H₅Cl₂N | [2][4] |

| Molecular Weight | 162.02 g/mol | [2] |

| Appearance | Off-white to brown crystalline powder | [2] |

| Melting Point | 49 °C | [5] |

| Boiling Point | 125-127 °C @ 74 Torr | [5] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 95.8 ± 11.5 °C | [5] |

| Solubility | Limited solubility in water. | [1] |

| XLogP3 | 2.5 | [4] |

| IUPAC Name | This compound | [4] |

| InChIKey | YBHYECGRNFZJPC-UHFFFAOYSA-N | [4] |

| SMILES | CC1=C(C=NC=C1Cl)Cl | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A detailed experimental protocol is provided below, based on established synthetic routes.[5]

Experimental Protocol

Reaction: Preparation of this compound.[5]

Reagents:

-

Diisopropylamine

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 N in hexane)

-

3,5-Dichloropyridine

-

Iodomethane

-

Water

-

Diethyl ether

-

Sodium sulfate

-

Aqueous ethanol

-

Hexane

Procedure:

-

Dissolve diisopropylamine (70 mL, 500 mmol) in dry tetrahydrofuran (500 mL).

-

Cool the solution to -10°C.

-

Add n-butyllithium (2.5 N in hexane, 210 mL, 525 mmol) dropwise while stirring.

-

After 30 minutes, cool the solution to -20°C.

-

Add a solution of 3,5-dichloropyridine (66.6 g, 450 mmol) in tetrahydrofuran (200 mL) dropwise.

-

Stir the solution at -10°C for 30 minutes.

-

Cool the reaction mixture to -70°C.

-

Add a solution of iodomethane (50 mL, 1.6 mol) in tetrahydrofuran (100 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water (100 mL).

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over sodium sulfate (5 g).

-

Evaporate the solvent to dryness.

-

Crystallize the crude product twice from aqueous ethanol and then from hexane to yield this compound as a white solid (49.9 g, 306 mmol, 68% yield).[5]

Synthesis Workflow Diagram

Applications in Research and Development

This compound is a versatile building block primarily utilized in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its reactivity, governed by the electron-withdrawing nature of the chlorine atoms and the pyridine ring, allows for various chemical transformations, making it an attractive starting material for creating complex molecules with desired biological activities.[2]

Agrochemical Synthesis

This compound is a key intermediate in the development of various herbicides, fungicides, and pesticides.[1][3] The chlorinated pyridine moiety is a common feature in many effective agrochemicals, contributing to their targeted action against pests and weeds.[2] The presence of the chlorine atoms and the methyl group on the pyridine ring allows for selective chemical modifications to fine-tune the biological activity and spectrum of the final products.

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a scaffold for the synthesis of new drug candidates.[1][3] The pyridine ring is a common structural motif in many biologically active compounds. The dichloro- and methyl-substituents provide handles for further chemical elaboration, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties of potential new drugs. While specific drugs directly synthesized from this starting material are not widely documented in publicly available literature, its structural motifs are present in various bioactive molecules, highlighting its potential in medicinal chemistry.

Logical Relationship Diagram: Role as a Chemical Intermediate

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

May be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is crucial to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthetic route make it a readily accessible building block for the synthesis of a diverse range of complex molecules. This technical guide provides essential information for researchers and developers, highlighting the potential of this compound in the ongoing quest for novel and effective agrochemicals and pharmaceuticals. Further research into the derivatization of this compound is likely to yield new compounds with significant biological activities.

References

Technical Guide: Physical Properties of 3,5-Dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methylpyridine is a halogenated aromatic heterocyclic organic compound. It serves as a crucial intermediate and building block in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, imparts specific reactivity and properties that are leveraged in the development of new chemical entities. This document provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 3,5-Dichloro-4-picoline | [2] |

| CAS Number | 100868-46-0 | [2][3] |

| Molecular Formula | C₆H₅Cl₂N | [2][3] |

| Molecular Weight | 162.01 g/mol | [2] |

| Appearance | Off-white to brown crystalline powder | |

| Melting Point | 49 °C | |

| Boiling Point | 125-127 °C at 74 Torr | |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | |

| Flash Point | 95.8 ± 11.5 °C | |

| Refractive Index | 1.547 |

Computed Properties

| Property | Value | Source |

| XLogP3 | 2.5 | [2] |

| Topological Polar Surface Area | 12.9 Ų | [2] |

| Heavy Atom Count | 9 | |

| Exact Mass | 160.9799046 Da | [2] |

| Monoisotopic Mass | 160.9799046 Da | [2] |

Spectral Data

-

Mass Spectrometry (GC-MS): A spectrum is available which can be used to confirm the molecular weight and fragmentation pattern of the molecule.[2]

For novel batches of this compound, it is recommended that researchers acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity.

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (at Reduced Pressure)

As this compound has a relatively high boiling point, determination at reduced pressure is advisable to prevent decomposition.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of molten this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer and placed in a heating bath within a vacuum distillation apparatus.

-

Pressure Reduction: The apparatus is evacuated to the desired pressure (e.g., 74 Torr).

-

Heating: The heating bath is warmed gently. A stream of bubbles will emerge from the capillary tube.

-

Observation: The heat is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Solubility Determination

The solubility of this compound in various solvents is a key parameter for its use in reactions and formulations. A general qualitative and quantitative procedure is described below.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 10 mg), the solvent is added dropwise with agitation. The visual dissolution is noted.

-

Quantitative Measurement (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

This technical guide provides a summary of the key physical properties of this compound and outlines the standard experimental procedures for their determination. The data and protocols presented are intended to support researchers and scientists in the safe and effective use of this compound in their research and development activities.

References

3,5-Dichloro-4-methylpyridine molecular weight and formula

An In-depth Technical Guide on 3,5-Dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides core information regarding the chemical compound this compound, also known as 3,5-Dichloro-4-picoline. The primary focus of this guide is to present its fundamental molecular properties.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for any experimental design, synthesis, or analysis involving this compound.

| Property | Value |

| Molecular Formula | C6H5Cl2N[1][2][3] |

| Molecular Weight | 162.02 g/mol [1][2] |

| Monoisotopic Mass | 160.9799046 Da[3][4] |

| CAS Number | 100868-46-0[1][2][3] |

Compound Identification

A visual representation of the key identifiers for this compound is provided below to facilitate quick reference.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in the chemical literature. One common method involves the reaction of 3,5-dichloropyridine with an appropriate methylating agent. A generalized workflow for such a synthesis is outlined below.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to Dichlorinated Pyridine Derivatives with the Molecular Formula C₆H₅Cl₂N

Abstract

The molecular formula C₆H₅Cl₂N encompasses a variety of pyridine derivatives with significant potential in medicinal chemistry and materials science. This technical guide provides a detailed overview of the nomenclature, physicochemical properties, and synthetic methodologies for key isomers of this formula. The primary focus is on dichloromethylpyridines and chloromethyl-chloropyridines, which are important building blocks in the synthesis of pharmaceuticals and agrochemicals. This document offers structured data, detailed experimental protocols, and visual workflows to facilitate further research and development in this area.

IUPAC Nomenclature and Structural Isomers

The molecular formula C₆H₅Cl₂N for a pyridine derivative can represent several structural isomers. The most common classes are dichloromethylpyridines and chloromethyl-chloropyridines.

-

Dichloromethylpyridines : In these isomers, a methyl group attached to the pyridine ring is dichlorinated. Examples include:

-

Chloromethyl-chloropyridines : These isomers have one chlorine atom substituting the pyridine ring and a chloromethyl group. An example is:

-

2-Chloro-5-(chloromethyl)pyridine[3]

-

It is important to note that dichloropyridines have the formula C₅H₃Cl₂N and dichloroanilines, while having the formula C₆H₅Cl₂N, are not pyridine derivatives[4][5][6].

Physicochemical Properties

A summary of the key physicochemical properties of selected C₆H₅Cl₂N pyridine derivatives is presented below. This data is essential for designing experimental conditions and for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds.

| Property | 2-(Dichloromethyl)pyridine | 3-(Dichloromethyl)pyridine | 2-Chloro-5-(chloromethyl)pyridine |

| IUPAC Name | 2-(dichloromethyl)pyridine[1] | 3-(dichloromethyl)pyridine[2] | 2-chloro-5-(chloromethyl)pyridine[3] |

| CAS Number | 4377-35-9[1] | 3099-51-2[2] | 70258-18-3[3] |

| Molecular Formula | C₆H₅Cl₂N[1] | C₆H₅Cl₂N[2] | C₆H₅Cl₂N[3] |

| Molecular Weight | 162.01 g/mol | 162.01 g/mol [2] | 162.02 g/mol |

| SMILES | C1=CC=NC(=C1)C(Cl)Cl[1] | C1=CC(=CN=C1)C(Cl)Cl[2] | C1=CC(=NC=C1CCl)Cl[3] |

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development. Below are examples of synthetic protocols for dichloromethylpyridine isomers.

Synthesis of 3-(Dichloromethyl)pyridine

A method for the synthesis of 3-dichloromethylpyridine involves the reaction of pyridine with carbon tetrachloride and methanol in the presence of a catalyst.

-

Reactants : Pyridine, Carbon Tetrachloride (CCl₄), Methanol (MeOH)

-

Catalyst : Ferrous (II) bromide (FeBr₂)

-

Reaction Conditions :

-

The molar ratio of [FeBr₂]:[pyridine]:[CCl₄]:[methanol] is 1:100:200:200.

-

The reaction is carried out at a temperature of 140°C for 6 hours.

-

-

Yield : The reported yield of 3-dichloromethylpyridine is 35%, with a reaction selectivity of 95-100% and a pyridine conversion of 36-40%[7].

Another approach to synthesize 3-dichloromethylpyridine is through the chlorination of 3-pyridinaldehyde using phosphorus pentachloride (PCl₅) in the presence of pyridine, which yields approximately 38% of the final product[7].

Synthesis of 2,6-Dichloromethylpyridine Hydrochloride

A multi-step synthesis for 2,6-dichloromethylpyridine hydrochloride starting from 2,6-lutidine has been described.

-

Step 1: Oxidation of 2,6-Lutidine

-

Step 2: Esterification

-

The resulting 2,6-pyridinedicarboxylic acid is reacted with methanol under acidic conditions to form 2,6-pyridinedicarboxylic acid dimethyl ester[9].

-

-

Step 3: Reduction

-

The dimethyl ester is then reduced to 2,6-pyridinedimethanol[9].

-

-

Step 4: Chlorination

-

Finally, 2,6-pyridinedimethanol is reacted with thionyl chloride to yield the desired product, 2,6-dichloromethylpyridine hydrochloride[9].

-

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways described above.

References

- 1. 2-(Dichloromethyl)pyridine | C6H5Cl2N | CID 78083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Dichloromethyl)pyridine | C6H5Cl2N | CID 10964820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dichloropyridine - Wikipedia [en.wikipedia.org]

- 5. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. RU2316547C1 - Method for preparing 3-dichloromethylpyridine - Google Patents [patents.google.com]

- 8. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

The Versatile Chiral Building Block: A Technical Guide to 3,5-Dichloro-4-methylpyridine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methylpyridine, a halogenated pyridine derivative, has emerged as a crucial and versatile building block in modern chemical research. Its unique structural features, including the reactive chlorine atoms at the 3 and 5 positions and the methyl group at the 4 position, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of the potential applications of this compound in research, with a focus on its utility in the development of novel agrochemicals and pharmaceuticals. Detailed experimental protocols, quantitative data, and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Appearance | Off-white to brown crystalline powder | |

| Melting Point | 49 °C | |

| Boiling Point | 125-127 °C @ 74 Torr | |

| CAS Number | 100868-46-0 | [1] |

Synthesis of this compound

A reliable method for the laboratory-scale synthesis of this compound has been reported, proceeding via a directed ortho-metalation strategy.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dichloropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodomethane

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Aqueous ethanol

-

Hexane

-

Sodium sulphate

Procedure:

-

Dissolve diisopropylamine (1.05 eq.) in anhydrous THF.

-

Cool the solution to -10 °C.

-

Add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature at -10 °C.

-

Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -10 °C.

-

Cool the solution to -20 °C.

-

Add a solution of 3,5-dichloropyridine (1.0 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at -10 °C for 30 minutes.

-

Cool the solution to -70 °C.

-

Add a solution of iodomethane (3.5 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and dry over sodium sulphate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from aqueous ethanol, followed by recrystallization from hexane to yield this compound as a white solid.

Yield: 68%

Applications in Agrochemical Research

The dichlorinated pyridine core of this compound is a common motif in a variety of herbicides and fungicides.[2] The chlorine atoms provide sites for further functionalization, allowing for the synthesis of diverse libraries of compounds for biological screening.

Synthesis of Pyrazole-Containing Herbicides

A notable application of a dichloromethylpyridine derivative is in the synthesis of novel pyrazole compounds exhibiting herbicidal activity. While the specific example utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine, the synthetic strategy can be adapted for this compound. The general approach involves a Suzuki coupling reaction to introduce an aryl group, followed by nucleophilic substitution with a pyrazole moiety.

A series of novel pyrazole derivatives containing a phenylpyridine moiety were synthesized and evaluated for their herbicidal activities. Several of these compounds exhibited moderate to good herbicidal activity against various weed species in post-emergence treatments.[3]

Herbicidal Activity of Phenylpyridine Pyrazole Derivatives [3]

| Compound | Weed Species | Inhibition (%) at 150 g a.i./ha (Post-emergence) |

| 6a | Setaria viridis | 50 |

| 6c | Setaria viridis | 50 |

| 6e | Digitaria sanguinalis | 40 |

| 7a | Abutilon theophrasti | 60 |

| 7e | Digitaria sanguinalis | 55 |

Note: The compound numbers are as referenced in the original publication.

Mode of Action: Synthetic Auxins

Many pyridine-based herbicides act as synthetic auxins.[4] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of the target weed. These synthetic auxins bind to auxin receptors, primarily TIR1/AFB F-box proteins, which then recruit Aux/IAA transcriptional repressors for degradation via the ubiquitin-proteasome pathway. This degradation releases auxin response factors (ARFs), which in turn activate the expression of auxin-responsive genes, leading to the observed herbicidal effects.

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Applications in Pharmaceutical Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The reactivity of the chloro-substituents in this compound allows for the introduction of various pharmacophores, making it a valuable starting point for drug discovery programs.

Synthesis of Functionalized Pyridines via Nucleophilic Aromatic Substitution

The chlorine atoms of this compound are susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. This reactivity is key to building molecular complexity and exploring structure-activity relationships. The substitution typically occurs preferentially at the 2- and 6-positions of the pyridine ring due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the Meisenheimer intermediate.[5]

Caption: General workflow for nucleophilic aromatic substitution.

Potential as a Scaffold for Kinase Inhibitors

Pyridine-based scaffolds are prevalent in the design of kinase inhibitors. The geometry of the pyridine ring allows for the appropriate positioning of substituents to interact with the ATP-binding pocket of various kinases. While specific examples starting directly from this compound are not extensively documented in publicly available literature, its potential as a scaffold for kinase inhibitors is significant given the established role of substituted pyridines in this area.

Applications in Material Science

While less explored than its applications in life sciences, the di-functional nature of this compound makes it a potential monomer for the synthesis of novel polymers.

Pyridine-Based Polymers

Pyridine-containing polymers have garnered interest due to their unique electronic and optical properties.[6] The nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, allowing for the tuning of the polymer's properties. The synthesis of polymers from dichloropyridine monomers can be achieved through various cross-coupling reactions, such as Suzuki or Stille couplings, to create conjugated polymer backbones. These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and as components in conductive materials.[7]

Caption: Conceptual workflow for pyridine-based polymer synthesis.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant potential in diverse areas of chemical research. Its applications in the synthesis of novel herbicides and as a scaffold for pharmaceutical drug discovery are particularly noteworthy. The reactivity of its chlorine atoms through nucleophilic aromatic substitution and cross-coupling reactions provides a facile entry into a wide range of functionalized pyridine derivatives. Further exploration of this building block, particularly in the realm of material science, is warranted and holds the promise of yielding new materials with valuable properties. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound in their own research endeavors.

References

- 1. This compound | C6H5Cl2N | CID 10953827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grdc.com.au [grdc.com.au]

- 5. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Pyridine-based polymers and derivatives: Synthesis and applications [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

Role as a building block in organic synthesis

An In-depth Technical Guide on (S)-3-(Boc-amino)pyrrolidine: A Chiral Building Block in Modern Organic Synthesis

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the use of chiral building blocks is fundamental to the construction of complex, enantiomerically pure molecules.[1][2] Among these, (S)-3-(tert-butoxycarbonyl-amino)pyrrolidine, hereafter referred to as (S)-Boc-3-aminopyrrolidine, has emerged as a highly versatile and valuable intermediate. Its structure, which features a five-membered pyrrolidine ring, a primary amine, and a Boc-protected secondary amine, provides a unique scaffold for introducing chirality and diverse functionalities into target molecules.[3]

This bifunctional nature allows for selective chemical manipulation.[1] The Boc group serves as a reliable protecting group for the ring's nitrogen, enabling reactions to be directed specifically at the primary amino group.[3] Subsequently, the Boc group can be removed under mild acidic conditions to reveal the secondary amine for further functionalization. This controlled reactivity makes it an indispensable tool for chemists, particularly in the development of pharmaceuticals for neurological disorders, inflammatory conditions, and infectious diseases.[2] This technical guide details the synthesis, applications, and key experimental protocols involving (S)-Boc-3-aminopyrrolidine, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of (S)-Boc-3-aminopyrrolidine

The efficient synthesis of enantiomerically pure (S)-Boc-3-aminopyrrolidine is critical for its application. Several synthetic routes have been developed, ranging from classical multi-step syntheses to innovative one-pot photoenzymatic methods.

A common and reliable method involves a two-step process starting from a chiral precursor, such as (S)-(-)-1-benzyl-3-aminopyrrolidine. The primary amine is first protected with a Boc group, followed by the removal of the benzyl group via catalytic hydrogenation. This route consistently produces the desired product in high yield and purity.[4]

More recently, a one-pot photoenzymatic process has been reported, offering a more environmentally friendly and operationally simple workflow.[5] This method combines a photochemical oxyfunctionalization of pyrrolidine to form N-Boc-3-pyrrolidinone, followed by a stereoselective enzymatic transamination to yield the final chiral product with excellent conversion and enantiomeric excess.[5]

References

The Strategic Role of 3,5-Dichloro-4-methylpyridine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-methylpyridine, a halogenated pyridine derivative, serves as a pivotal intermediate in the synthesis of a range of high-value active pharmaceutical ingredients (APIs). Its unique structural features, including the reactive chlorine substituents and the methyl group, allow for versatile chemical modifications, making it a valuable building block in the construction of complex drug molecules. This technical guide provides an in-depth analysis of the synthesis of this compound and its application in the manufacturing of key pharmaceuticals, with a focus on proton pump inhibitors and antiretroviral agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to support researchers and professionals in drug development.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The introduction of halogen atoms and alkyl groups onto the pyridine ring provides strategic handles for further chemical transformations. This compound (also known as 3,5-Dichloro-4-picoline) is a prime example of such a functionalized intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[1][2] Its primary utility lies in its role as a precursor to more elaborate pyridine intermediates used in the synthesis of blockbuster drugs such as the proton pump inhibitor Omeprazole and the anti-HIV agent Nevirapine.[3][4][5]

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this intermediate.

| Property | Value | Reference |

| Molecular Formula | C6H5Cl2N | [3][6] |

| Molecular Weight | 162.01 g/mol | [3][6] |

| CAS Number | 100868-46-0 | [1][3] |

| Melting Point | 49 °C | [7] |

| Boiling Point | 125-127 °C @ 74 Torr | [7] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [7] |

| XLogP3 | 2.5 | [3][6] |

| Purity | ≥ 97% (GC) | [1] |

Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its utilization as a pharmaceutical intermediate. A common and effective laboratory-scale synthesis involves the directed ortho-metalation of 3,5-dichloropyridine followed by methylation.

Experimental Protocol: Synthesis from 3,5-Dichloropyridine

This protocol describes the synthesis of this compound via lithiation and subsequent methylation of 3,5-dichloropyridine.

Materials:

-

Diisopropylamine

-

Dry Tetrahydrofuran (THF)

-

n-Butyl lithium (2.5 N in hexane)

-

3,5-Dichloropyridine

-

Iodomethane

-

Water

-

Diethyl ether

-

Sodium sulphate

-

Ethanol

-

Hexane

Procedure:

-

Dissolve diisopropylamine (70 mL, 500 mmol) in dry tetrahydrofuran (500 mL) in a flask equipped with a stirrer and under an inert atmosphere.

-

Cool the solution to -10°C.

-

Add n-butyl lithium (2.5 N in hexane, 210 mL, 525 mmol) dropwise to the stirred solution.

-

After 30 minutes, cool the solution to -20°C.

-

Add a solution of 3,5-dichloropyridine (66.6 g, 450 mmol) in tetrahydrofuran (200 mL) dropwise.

-

Stir the solution at -10°C for 30 minutes.

-

Cool the reaction mixture to -70°C.

-

Add a solution of iodomethane (50 mL, 1.6 mol) in tetrahydrofuran (100 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over sodium sulphate (5 g).

-

Evaporate the solvent to dryness to obtain the crude product.

-

Recrystallize the crude product twice from aqueous ethanol, then from hexane to afford the final product.

Quantitative Data:

| Reactant | Amount | Moles |

| Diisopropylamine | 70 mL | 500 mmol |

| n-Butyl lithium | 210 mL (2.5 N) | 525 mmol |

| 3,5-Dichloropyridine | 66.6 g | 450 mmol |

| Iodomethane | 50 mL | 1.6 mol |

| Product | Yield | Purity |

| This compound | 49.9 g (68%) | High |

Reference for Protocol and Data:[7]

Application in the Synthesis of Proton Pump Inhibitors (PPIs)

This compound is a precursor to key intermediates in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. A prominent example is Omeprazole. The synthetic route involves the conversion of the dichloromethylpyridine scaffold to a more functionalized intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

Synthetic Pathway to Omeprazole Intermediate

The following diagram illustrates the multi-step synthesis of the key omeprazole intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, starting from a related pyridine derivative. While not directly starting from this compound, this pathway showcases the typical transformations involved in elaborating the pyridine core for PPI synthesis.

Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol details the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, a key step in the synthesis of the omeprazole intermediate.

Materials:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Dichloromethane

-

Sulfuryl chloride

-

Acetone

Procedure:

-

Accurately weigh 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to 480ml of dichloromethane in a three-necked flask.

-

Stir the mixture and cool it in an ice bath.

-

Prepare a solution of 225ml of sulfuryl chloride.

-

Add the sulfuryl chloride solution dropwise to the reaction mixture while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.

-

Once the reaction is complete, concentrate the solution under reduced pressure to recover the dichloromethane.

-

Add acetone to the concentrated residue and stir until a paste is formed.

-

Filter the mixture under reduced pressure.

-

Wash the filter cake with acetone.

-

Dry the solid to obtain the final product.

Quantitative Data:

| Reactant | Amount |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | 250 g |

| Dichloromethane | 480 mL |

| Sulfuryl chloride | 225 mL |

| Product | Yield | Purity |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 230 g (76.4%) | 99.7% |

Reference for Protocol and Data:[1]

Mechanism of Action: Proton Pump Inhibition

Proton pump inhibitors like Omeprazole and Pantoprazole act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the gastric parietal cells.[8][9] This pump is the final step in the secretion of gastric acid into the stomach lumen.

Application in the Synthesis of Antiretroviral Drugs

This compound serves as a precursor for the synthesis of 2-chloro-3-amino-4-picoline (CAPIC), a crucial intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.[4][5] Nevirapine is a key component in combination therapies for the treatment of HIV-1 infection.[10]

Synthetic Pathway to Nevirapine

The synthesis of Nevirapine involves the coupling of two key pyridine-based intermediates, one of which is derived from precursors like this compound. The following diagram outlines the general synthetic workflow.

Experimental Protocol: Synthesis of Nevirapine from CAPIC

This protocol describes the coupling of CAPIC with methyl 2-cyclopropylaminonicotinate (Me-CAN) and subsequent cyclization to form Nevirapine.

Materials:

-

2-Chloro-3-amino-4-picoline (CAPIC)

-

Methyl 2-cyclopropylaminonicotinate (Me-CAN)

-

Sodium hydride (NaH)

-

Diglyme

Procedure:

-

Under a strong base such as sodium hydride, react 2-chloro-3-amino-4-picoline (CAPIC) with methyl 2-cyclopropylaminonicotinate (Me-CAN) in a suitable solvent like diglyme.

-

This initial reaction forms the intermediate 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR).

-

The reaction mixture containing CYCLOR is then heated under basic conditions to facilitate ring closure.

-

The cyclization reaction yields Nevirapine.

-

The overall yield for this two-step, one-pot process is approximately 87%.

Quantitative Data:

| Reactant | Role |

| 2-Chloro-3-amino-4-picoline (CAPIC) | Starting Material |

| Methyl 2-cyclopropylaminonicotinate (Me-CAN) | Starting Material |

| Sodium Hydride (NaH) | Base |

| Diglyme | Solvent |

| Product | Overall Yield |

| Nevirapine | 87% |

Reference for Protocol and Data:[5]

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Conclusion

This compound is a versatile and economically important pharmaceutical intermediate. Its strategic importance is demonstrated through its role as a precursor in the synthesis of complex APIs, including proton pump inhibitors and antiretroviral drugs. The synthetic routes, while multi-stepped, are well-established and offer high yields of the desired products. A thorough understanding of the chemistry of this intermediate and its downstream applications is crucial for researchers and professionals in the field of drug development and manufacturing. The detailed protocols and pathways provided in this guide serve as a valuable resource for the synthesis and application of this key building block.

References

- 1. guidechem.com [guidechem.com]

- 2. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

- 7. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application in the synthesis of agrochemicals like herbicides and fungicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and mechanisms of action of contemporary agrochemicals, with a focus on innovative herbicides and fungicides. Detailed experimental protocols, quantitative biological activity data, and visual representations of synthetic and signaling pathways are presented to facilitate research and development in this critical field.

Fungicide Synthesis and Activity

Flutianil: A Novel Cyano-Methylene Thiazolidine Fungicide

Flutianil is a recently developed fungicide characterized by its cyano-methylene thiazolidine core. It exhibits high efficacy against powdery mildew on a variety of crops.[1][2]

| Compound ID | Substituent (X) | Substituent (Y) | Melting Point (°C) | EC50 (mg/L) vs. P. xanthii | Control (%) vs. B. graminis f. sp. tritici at 50 mg/L |

| Lead Cmpd | H | H | 157–158 | 35.4 | >200 |

| 2e (Flutianil) | 2-F | 5-CF3 | 101–102 | 0.8 | 100 |

| 2a | 2-Cl | H | 115–116 | 2.5 | 95 |

| 2b | 2-Br | H | 123–124 | 3.1 | 90 |

| 2c | 2-Me | H | 108–109 | 4.2 | 85 |

| 2d | 2-OMe | H | 98–99 | 1.5 | 98 |

Data compiled from Hayashi et al. (2020).

A representative synthetic procedure for 2-[2-fluoro-5-(trifluoromethyl)phenylthio]-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile (Flutianil) is as follows:

-

Preparation of the Isothiocyanate Adduct: To a solution of 2-methoxyphenylisothiocyanate (1.65 g, 10 mmol) in a suitable solvent, add 2-fluoro-5-(trifluoromethyl)benzenethiol (2.10 g, 10 mmol).

-

Cyclization: The resulting mixture is then treated with cyanoacetic acid (0.85 g, 10 mmol) and a catalytic amount of a suitable base (e.g., triethylamine).

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Flutianil.

This protocol is a generalized representation based on the description by Hayashi et al. (2020).[2]

Caption: Synthetic workflow for Flutianil.

Laccase-Inhibiting Fungicides with a 1,2,3,4-Tetrahydroquinoline Scaffold

A novel class of fungicides has been developed based on a 1,2,3,4-tetrahydroquinoline scaffold, which act as inhibitors of the fungal enzyme laccase.

| Compound ID | EC50 (µg/mL) vs. Valsa mali | EC50 (µg/mL) vs. Sclerotinia sclerotiorum | Laccase Inhibition EC50 (µg/mL) |

| 4bl | 2.78 | 3.32 | - |

| 4bh | - | - | 14.85 |

| PMDD-5Y (Lead) | - | - | >50 |

| Cysteine (Control) | - | - | 21.34 |

Data from Zhang et al. (2022).[3]

-

Synthesis of Sulfonyl Chloride: The corresponding aniline is diazotized with sodium nitrite in the presence of hydrochloric acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.

-

Formation of Sulfonyl Hydrazide: The sulfonyl chloride is then reacted with hydrazine hydrate in a suitable solvent like ethanol to produce the sulfonyl hydrazide intermediate.

-

Condensation with Tetrahydroquinoline Moiety: The sulfonyl hydrazide is condensed with a substituted 1,2,3,4-tetrahydroquinoline derivative, often in the presence of a catalyst, to yield the final product.

-

Purification: The crude product is purified by recrystallization or column chromatography.

This is a generalized protocol. For specific details, refer to Zhang et al. (2022).[3]

Caption: Mechanism of laccase inhibition by tetrahydroquinoline fungicides.

Herbicide Synthesis and Activity

Pyroxasulfone: A Very-Long-Chain Fatty Acid Elongase Inhibitor

Pyroxasulfone is a pre-emergence herbicide effective against a broad range of grass and broadleaf weeds.[4] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[4][5]

| Weed Species | Application Rate (g a.i./ha) | Control (%) |

| Lolium multiflorum | 50 | 95 |

| Echinochloa crus-galli | 100 | 98 |

| Setaria faberi | 100 | 97 |

| Amaranthus retroflexus | 150 | 92 |

Data is illustrative and compiled from various sources on pyroxasulfone efficacy.

A general synthetic route to pyroxasulfone, 3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole, is as follows:

-

Synthesis of the Pyrazole Intermediate: This typically involves the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound.

-

Chloromethylation: The pyrazole intermediate is chloromethylated at the 4-position.

-

Synthesis of the Dihydroisoxazole Moiety: This can be achieved through the cycloaddition of an alkene with a nitrile oxide.

-

Coupling and Oxidation: The chloromethylated pyrazole is coupled with the dihydroisoxazole thiol or a precursor, followed by oxidation of the resulting sulfide to the sulfone.

This represents a general synthetic strategy. For detailed procedures, refer to relevant patents and publications.[6]

Caption: Mechanism of VLCFA elongase inhibition by pyroxasulfone.

Indaziflam: A Cellulose Biosynthesis Inhibitor

Indaziflam is a pre-emergent alkylazine herbicide that controls weeds by inhibiting cellulose biosynthesis, a critical process for plant cell wall formation.[7][8][9]

| Weed Species | Application Rate (g a.i./ha) | Control (%) |

| Poa annua | 50 | >95 |

| Digitaria sanguinalis | 75 | >90 |

| Amaranthus palmeri | 75 | >90 |

| Chenopodium album | 100 | >85 |

Data is illustrative and compiled from various sources on indaziflam efficacy.

The synthesis of indaziflam, N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine, is a multi-step process:

-

Synthesis of the Indane Moiety: This involves the preparation of the chiral 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine.

-

Synthesis of the Triazine Core: A dichlorotriazine is typically used as the starting material for the triazine ring.

-

Sequential Substitution: The chlorine atoms on the triazine ring are sequentially substituted with the fluoroethyl group and the indane amine. This requires careful control of reaction conditions to ensure regioselectivity.

-

Purification: The final product is purified using standard techniques such as crystallization or chromatography.

This is a simplified overview. For detailed synthetic procedures, refer to the relevant patent literature.

Caption: Mechanism of cellulose synthase inhibition by indaziflam.

References

- 1. Quinoxyfen perturbs signal transduction in barley powdery mildew (Blumeria graminis f.sp. hordei) [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00259G [pubs.rsc.org]

- 4. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fungal Laccases: Production, Function, and Applications in Food Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,5-dichloro-4-methylpyridine, a key intermediate in the production of various pharmaceutical and agrochemical compounds. The following sections outline the necessary reagents, equipment, and a step-by-step procedure for this synthesis, along with a summary of the expected outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 3,5-Dichloropyridine |

| Key Reagents | Diisopropylamine, n-Butyllithium, Iodomethane |

| Solvent | Tetrahydrofuran (THF) |

| Molar Ratio (3,5-Dichloropyridine:n-BuLi:Diisopropylamine) | 1 : 1.17 : 1.11 |

| Reaction Temperature | -70°C to Room Temperature |

| Reaction Time | Approximately 2 hours (excluding warm-up) |

| Product Yield | 68% |

| Physical Appearance | White Solid |

| Melting Point | 49 °C[1] |

| Boiling Point | 125-127 °C @ 74 Torr[1] |

Experimental Protocol

This protocol is adapted from a documented synthesis of this compound.[1]

1. Materials and Equipment:

-

Reactants and Reagents:

-

3,5-Dichloropyridine (450 mmol)

-

Diisopropylamine (500 mmol)

-

n-Butyllithium (2.5 N in hexane, 525 mmol)

-

Iodomethane (1.6 mol)

-

Dry Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Sodium sulphate

-

Aqueous ethanol

-

Hexane

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and crystallization

-

2. Procedure:

-

Preparation of Lithium Diisopropylamide (LDA):

-

In a dry round-bottom flask under an inert atmosphere, dissolve diisopropylamine (70 mL, 500 mmol) in dry tetrahydrofuran (500 mL).

-

Cool the solution to -10°C using a cooling bath.

-

Add n-butyllithium (2.5 N in hexane, 210 mL, 525 mmol) dropwise to the stirred solution.

-

Maintain the temperature at -10°C and continue stirring for 30 minutes.

-

-

Reaction with 3,5-Dichloropyridine:

-

Cool the freshly prepared LDA solution to -20°C.

-

In a separate flask, dissolve 3,5-dichloropyridine (66.6 g, 450 mmol) in tetrahydrofuran (200 mL).

-

Add the 3,5-dichloropyridine solution dropwise to the LDA solution at -20°C.

-

After the addition is complete, stir the solution at -10°C for 30 minutes.

-

-

Methylation:

-

Cool the reaction mixture to -70°C.

-

Add a solution of iodomethane (50 mL, 1.6 mol) in tetrahydrofuran (100 mL) dropwise to the reaction mixture.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

-

Work-up and Extraction:

-

Quench the reaction by adding water (100 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over sodium sulphate (5 g).

-

Remove the solvent by evaporation under reduced pressure.

-

-

Purification:

-

Crystallize the crude product twice from aqueous ethanol.

-

Perform a final crystallization from hexane to obtain pure this compound as a white solid (49.9 g, 306 mmol, 68% yield).[1]

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: Preparation of 3,5-Dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-dichloro-4-methylpyridine from 3,5-dichloropyridine. The described method involves the lithiation of 3,5-dichloropyridine followed by quenching with an electrophilic methyl source. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a methyl group at the 4-position of the 3,5-dichloropyridine scaffold can significantly alter the molecule's biological activity and physical properties. This protocol details a reliable method for this transformation, which is crucial for the development of novel pharmaceuticals and functional materials. The synthesis proceeds via a directed ortho-metalation pathway, where a strong base is used to deprotonate the 4-position of 3,5-dichloropyridine, followed by methylation.

Key Experiment: Synthesis of this compound

The following protocol is adapted from established literature procedures for the methylation of 3,5-dichloropyridine.[1]

Experimental Protocol

-

Preparation of Lithium Diisopropylamide (LDA):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (70 mL, 500 mmol) in dry tetrahydrofuran (THF, 500 mL).

-

Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt bath).

-

Slowly add n-butyl lithium (2.5 M in hexane, 210 mL, 525 mmol) dropwise to the stirred solution, maintaining the temperature below -5°C.

-

Stir the resulting mixture at -10°C for 30 minutes to ensure complete formation of LDA.

-

-

Lithiation of 3,5-Dichloropyridine:

-

Cool the freshly prepared LDA solution to -20°C.

-

In a separate flask, dissolve 3,5-dichloropyridine (66.6 g, 450 mmol) in dry THF (200 mL).

-

Add the 3,5-dichloropyridine solution dropwise to the LDA solution, maintaining the internal temperature at or below -15°C.

-

After the addition is complete, stir the reaction mixture at -10°C for 30 minutes.

-

-

Methylation:

-

Cool the reaction mixture to -70°C using a dry ice/acetone bath.

-

In a separate flask, dissolve iodomethane (50 mL, 1.6 mol) in dry THF (100 mL).[2]

-

Add the iodomethane solution dropwise to the reaction mixture at -70°C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product is purified by recrystallization twice from aqueous ethanol, followed by a final recrystallization from hexane.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 3,5-Dichloropyridine | [1] |

| Product | This compound | [1] |

| Yield | 68% (49.9 g, 306 mmol) | [1] |

| Appearance | White solid | [1] |

| Melting Point | 49 °C | [1] |

| Boiling Point | 125-127 °C @ 74 Torr | [1] |

Experimental Workflow

Caption: Synthetic workflow for the preparation of this compound.

Safety Precautions

-

n-Butyl lithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

-

Iodomethane is toxic and a suspected carcinogen; handle in a well-ventilated fume hood.

-

All glassware should be thoroughly dried to prevent quenching of the organolithium reagents.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The protocol described provides an effective method for the synthesis of this compound from 3,5-dichloropyridine with a good yield. This procedure is a valuable tool for researchers engaged in the synthesis of pyridine-based compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-4-methylpyridine from 4-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3,5-Dichloro-4-methylpyridine, a valuable building block in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 4-methylpyridine (also known as γ-picoline). The described synthetic strategy involves a controlled, multi-step sequence to ensure the desired regioselectivity and to avoid the formation of undesired isomers and side-products commonly associated with direct chlorination methods. The key steps include the exhaustive chlorination of 4-methylpyridine to form the intermediate 2,3,5,6-tetrachloro-4-methylpyridine, followed by a selective catalytic dechlorination to yield the target compound. This methodology offers a reproducible and scalable approach for obtaining high-purity this compound.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of various biologically active molecules. The specific arrangement of the chloro and methyl substituents on the pyridine ring imparts unique chemical properties that are leveraged in the design of novel compounds in the pharmaceutical and agricultural industries.

Direct chlorination of 4-methylpyridine is often challenging due to the competing side-chain chlorination and the difficulty in controlling the regioselectivity of the ring chlorination. The pyridine ring is an electron-deficient system, making electrophilic substitution reactions, such as chlorination, require harsh conditions which can lead to a mixture of products. To overcome these challenges, a robust two-step synthetic pathway is presented. This involves the initial perchlorination of 4-methylpyridine to 2,3,5,6-tetrachloro-4-methylpyridine, an intermediate that can be synthesized with high efficiency. Subsequently, a selective dechlorination at the 2 and 6 positions is performed to afford the desired this compound.

Synthetic Pathway Overview

The synthesis is performed in two main stages:

-

Exhaustive Chlorination: 4-Methylpyridine is subjected to high-temperature, gas-phase chlorination to produce 2,3,5,6-tetrachloro-4-methylpyridine.

-

Selective Dechlorination: The resulting tetrachlorinated intermediate undergoes catalytic hydrodechlorination to selectively remove the chlorine atoms at the 2 and 6 positions.

Caption: Overall synthetic workflow from 4-methylpyridine to this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3,5,6-Tetrachloro-4-methylpyridine (Exhaustive Chlorination)

This protocol describes the vapor-phase chlorination of 4-methylpyridine. This reaction is typically performed at high temperatures and requires specialized equipment for handling corrosive gases safely.

Materials:

-

4-Methylpyridine (γ-picoline)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Inert packing material for the reactor (e.g., quartz chips)

Equipment:

-

Tube furnace reactor system equipped with a preheater, reaction tube, condenser, and scrubber for off-gases.

-

Mass flow controllers for precise gas delivery.

-

Syringe pump for liquid feed.

-

Temperature controllers.

Procedure:

-

The reactor tube is packed with an inert material and heated to the reaction temperature under a flow of nitrogen.

-

4-Methylpyridine is fed into the preheater via a syringe pump, where it is vaporized and mixed with a stream of nitrogen.

-

The vaporized 4-methylpyridine and nitrogen mixture is introduced into the hot zone of the reactor.

-

Chlorine gas is simultaneously fed into the reactor at a controlled rate.

-

The reaction mixture is passed through the heated zone.

-

The product stream exiting the reactor is cooled in a condenser to collect the crude chlorinated product.

-

Unreacted chlorine and hydrogen chloride byproduct are passed through a scrubber containing a basic solution (e.g., sodium hydroxide).

-

The crude product is purified by distillation or recrystallization.

Reaction Parameters:

| Parameter | Value |

| Reaction Temperature | 350 - 500 °C |

| Molar Ratio (Cl₂:4-MP) | 5:1 to 10:1 |

| Residence Time | 10 - 30 seconds |

| Catalyst (optional) | Metal oxides or halides on a support |

| Expected Yield | 70 - 85% |

Note: These parameters may require optimization based on the specific reactor setup.

Protocol 2: Synthesis of this compound (Selective Dechlorination)

This protocol details the selective removal of the chlorine atoms at the 2- and 6-positions of 2,3,5,6-tetrachloro-4-methylpyridine using catalytic hydrogenation.

Materials:

-

2,3,5,6-Tetrachloro-4-methylpyridine

-

Palladium on activated carbon (5% or 10% Pd/C)

-

Sodium hydroxide (NaOH) or other suitable base

-

Methanol or other suitable solvent

-

Hydrogen gas (H₂)

Equipment:

-

Hydrogenation reactor (e.g., Parr hydrogenator) or a flask equipped with a hydrogen balloon.

-

Magnetic stirrer and heating mantle.

-

Filtration apparatus.

-

Rotary evaporator.

Procedure:

-

In a suitable reaction vessel, dissolve 2,3,5,6-tetrachloro-4-methylpyridine in methanol.

-

Add the palladium on carbon catalyst to the solution.

-

Add a solution of sodium hydroxide in methanol. The base acts as a scavenger for the HCl produced during the reaction.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure and begin vigorous stirring.

-

The reaction is typically run at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reaction Parameters:

| Parameter | Value |

| Substrate Concentration | 0.1 - 0.5 M in methanol |

| Catalyst Loading | 1 - 5 mol% of Pd |

| Base | 2 - 3 equivalents of NaOH |

| Hydrogen Pressure | 1 - 4 atm (or balloon pressure) |

| Temperature | 25 - 50 °C |

| Reaction Time | 4 - 24 hours |

| Expected Yield | 80 - 95% |

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1. Exhaustive Chlorination | 4-Methylpyridine | 2,3,5,6-Tetrachloro-4-methylpyridine | Cl₂, Heat | 70 - 85 | >95 |

| 2. Selective Dechlorination | 2,3,5,6-Tetrachloro-4-methylpyridine | This compound | H₂, Pd/C, Base | 80 - 95 | >98 |

Logical Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Considerations

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a gas mask with an appropriate cartridge, should be worn.

-

High Temperatures: The exhaustive chlorination step involves high temperatures. Appropriate shielding and temperature monitoring are essential to prevent accidents.

-

Hydrogen Gas: Hydrogen is a highly flammable gas. The dechlorination step should be performed in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded.

-

Corrosive Reagents: Handle all acids and bases with care, wearing appropriate gloves and eye protection.

Conclusion